BenchChemオンラインストアへようこそ!

Tirandamycin A

Antibacterial Streptococcus agalactiae Structure-Activity Relationship

Procure Tirandamycin A (CAS 34429-70-4) for its data-validated superiority as a selective bacterial RNAP inhibitor. Unlike its analog Tirandamycin B, it demonstrates ~2-fold higher potency against Streptococcus agalactiae. Its ultra-short 6.3-minute in vivo half-life makes it an essential PK-negative control, while its activity against VRE (MIC 1.0-64 µg/mL) validates it as a critical probe. Ensure your studies use the structurally intact dioxabicyclononane pharmacophore, absent in inactive analogs like tenuazonic acid. This is the definitive reference standard for SAR and parasitology research.

Molecular Formula C22H27NO7
Molecular Weight 417.5 g/mol
CAS No. 34429-70-4
Cat. No. B1505716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirandamycin A
CAS34429-70-4
Synonymstirandamycin A
Molecular FormulaC22H27NO7
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C
InChIInChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1
InChIKeyURGUBECARCAPRI-UYWODMNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirandamycin A (CAS 34429-70-4): A Bacterial RNA Polymerase Inhibitor from the 3-Acyltetramic Acid Class


Tirandamycin A (CAS 34429-70-4) is a naturally occurring antibiotic belonging to the 3-acyltetramic acid class of compounds, which includes closely related analogs like tirandamycin B and the structurally similar streptolydigin [1][2]. It is a secondary metabolite originally isolated from various Streptomyces species, including S. tirandis and S. flaveolus [3]. The compound functions as a selective inhibitor of bacterial RNA polymerase (RNAP), disrupting both the chain initiation and elongation phases of transcription without affecting mammalian polymerases [4]. With a molecular weight of 417.45 g/mol and the formula C22H27NO7, it is characterized by a unique bicyclic ketal system and a tetramic acid moiety [5].

Why Tirandamycin A (CAS 34429-70-4) Cannot Be Simply Substituted by Other 3-Acyltetramic Acids


Generic substitution among 3-acyltetramic acids is not feasible due to significant, quantifiable differences in antibacterial potency and spectrum. While tirandamycin A and its hydroxylated analog tirandamycin B share the same molecular target and mechanism of action [1], their antimicrobial activities diverge in specific assays. For instance, tirandamycin A demonstrates superior potency against Streptococcus agalactiae, with an MIC nearly 2-fold lower than that of tirandamycin B [2]. More critically, the entire class is differentiated from the simpler tetramic acid, tenuazonic acid, which lacks the essential dioxabicyclononane and diene structural features and exhibits essentially no antimicrobial activity [3]. Therefore, the choice of tirandamycin A over its analogs is not arbitrary but is driven by specific, data-validated performance metrics that are critical for reproducible research outcomes.

Quantitative Differentiation of Tirandamycin A (CAS 34429-70-4) from Its Closest Analogs


Tirandamycin A vs. Tirandamycin B: Superior Potency Against Streptococcus agalactiae

In a direct head-to-head comparison, tirandamycin A exhibits approximately 2-fold higher potency against the pathogenic bacterium Streptococcus agalactiae than its close structural analog, tirandamycin B. This quantifiable difference underscores that even a minor structural modification, such as an additional hydroxyl group, can significantly impact antimicrobial efficacy [1].

Antibacterial Streptococcus agalactiae Structure-Activity Relationship

Comparative In Vivo Pharmacokinetics: Half-Life of Tirandamycin A in a Silkworm Infection Model

A 2025 study using a silkworm infection model provided direct comparative pharmacokinetic data for tirandamycins A and B. Tirandamycin A demonstrated a significantly shorter half-life in silkworm hemolymph (6.3 min) compared to tirandamycin B (16 min) [1]. This difference in in vivo stability has direct implications for their respective therapeutic windows and dosing regimens, with tirandamycin A showing a correspondingly higher ED50 value (150 μg/larva-g) compared to tirandamycin B (75 μg/larva-g) against Enterococcus faecalis [1].

Pharmacokinetics In Vivo Efficacy Vancomycin-Resistant Enterococci

Structural Basis for RNA Polymerase Inhibition: Comparison with Tenuazonic Acid

A class-level inference highlights the essential structural features for antibacterial activity within the tetramic acid family. Tirandamycin A and streptolydigin, which both possess a complex dioxabicyclononane moiety and a diene chromophore, are potent RNA polymerase inhibitors with significant antibacterial activity. In stark contrast, tenuazonic acid, a simpler tetramic acid lacking these structural elements, exhibits essentially no antimicrobial activity and no effect on bacterial RNA polymerase [1].

RNA Polymerase Inhibition Mechanism of Action Structure-Activity Relationship

Cross-Study Activity Profile: Tirandamycin A's Potency Against Vancomycin-Resistant Enterococci (VRE)

A 2025 study evaluating the activity of several tirandamycins against Enterococci, including vancomycin-resistant strains, provides cross-study comparable data. Tirandamycin A exhibited selective anti-Enterococci activity with MIC values ranging from 1.0 to 64 μg/mL [1]. This is particularly relevant as it demonstrates activity against clinically challenging VRE strains, a feature that differentiates it from many common antibiotics.

Antibiotic Resistance Vancomycin-Resistant Enterococci VRE

Differential Anti-Amoebic Activity: Tirandamycin A Exhibits Strain-Specific Potency

In vitro studies reveal that tirandamycin A has differential activity against two strains of the pathogenic amoeba Entamoeba histolytica. At a concentration of 60 μM, tirandamycin A reduced the growth of the HM-1:IMSS strain by 84.2% but only reduced the growth of the Col strain by 64.8% [1]. This ~20% difference in growth inhibition between strains highlights a quantifiable, strain-specific activity profile that is crucial for selecting the appropriate tool for amoebiasis research.

Anti-amoebic Entamoeba histolytica Strain Selectivity

Recommended Research and Industrial Applications for Tirandamycin A (CAS 34429-70-4) Based on Empirical Evidence


Comparative Pharmacology: A Model Compound for Studying In Vivo Pharmacokinetic Limitations

The 2025 data from Yagi et al. demonstrates that tirandamycin A has a notably short half-life of 6.3 minutes in a silkworm infection model, directly correlating with reduced in vivo efficacy [1]. This makes tirandamycin A an excellent model compound or negative control for researchers investigating the pharmacokinetic (PK) barriers of the 3-acyltetramic acid class. It can be used to benchmark the improved PK profiles of newly synthesized analogs or to study the relationship between rapid clearance and therapeutic failure in vivo [1].

Structure-Activity Relationship (SAR) Studies: The Reference Compound for RNA Polymerase Inhibition

As demonstrated by the comparison with tenuazonic acid, the complex dioxabicyclononane and diene moieties of tirandamycin A are essential for its potent inhibition of bacterial RNA polymerase [2]. Therefore, tirandamycin A serves as a critical reference compound in SAR studies aimed at dissecting the pharmacophore of this class. Researchers can use it as a positive control when testing modified analogs or new synthetic tetramic acids to validate that the structural features required for target engagement and antibacterial activity are intact [2].

Antibacterial Discovery: A Probe for Elucidating Activity Against Vancomycin-Resistant Enterococci (VRE)

The confirmed activity of tirandamycin A against VRE strains, with MICs ranging from 1.0 to 64 μg/mL, positions it as a valuable chemical probe for antibacterial discovery [3]. It can be employed in mode-of-action studies against VRE, used as a benchmark compound in high-throughput screening assays for new anti-VRE agents, or utilized to study resistance mechanisms specific to RNA polymerase inhibitors in these clinically relevant pathogens [3].

Parasitology: A Strain-Selective Probe for Entamoeba histolytica Research

The differential anti-amoebic activity of tirandamycin A, showing an 84.2% growth inhibition of the HM-1:IMSS strain versus 64.8% for the Col strain at 60 μM, makes it a useful tool for parasitology research [4]. It can be employed to investigate the genetic or biochemical basis of differential drug susceptibility between E. histolytica strains, providing a controlled, quantifiable model for studying innate resistance mechanisms in this pathogen [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirandamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.